2,4-Bis(phenylazo) resorcinol

Description

Structure

3D Structure

Properties

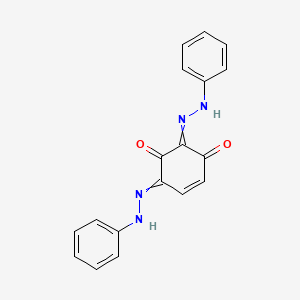

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

2,6-bis(phenylhydrazinylidene)cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C18H14N4O2/c23-16-12-11-15(21-19-13-7-3-1-4-8-13)18(24)17(16)22-20-14-9-5-2-6-10-14/h1-12,19-20H |

InChI Key |

NDLIECNOSIXXSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3)C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 2,4 Bis Phenylazo Resorcinol

Classic Diazotization and Coupling Reactions for 2,4-Bis(phenylazo)resorcinol Synthesis

The cornerstone of 2,4-Bis(phenylazo)resorcinol synthesis lies in the two-step process of diazotization followed by an azo coupling reaction. evitachem.comuobabylon.edu.iq This industrial method involves the diazotization of a primary aromatic amine, such as aniline (B41778) or its derivatives, and subsequent coupling with an activated aromatic compound like resorcinol (B1680541). nih.govnih.gov

The synthesis typically begins with the diazotization of an aromatic amine, for instance, aniline, using sodium nitrite (B80452) in an acidic medium like hydrochloric acid. evitachem.com This reaction is conducted at low temperatures to ensure the stability of the resulting diazonium salt. evitachem.com Following its formation, the diazonium salt is coupled with resorcinol. evitachem.com This coupling reaction is generally carried out in a basic environment to facilitate the formation of the azo compound. evitachem.com The resulting product is then purified, often through recrystallization or chromatographic methods, to achieve high-purity 2,4-Bis(phenylazo)resorcinol. evitachem.com

Optimization Strategies for Reaction Yield and Purity

Optimizing the synthesis of 2,4-Bis(phenylazo)resorcinol is crucial for industrial applications, focusing on maximizing yield and ensuring high purity. Key to this is the meticulous control of reaction conditions. For instance, in the synthesis of a related compound, tetrakis-(2,6-xylyl) resorcinol bisphosphate, factors such as solvent type, catalyst type and dosage, raw material ratio, and reaction temperature and time were systematically studied to enhance the yield and purity. researchgate.net Similar principles apply to the synthesis of 2,4-Bis(phenylazo)resorcinol, where purification steps like recrystallization are employed to obtain the final product in a highly pure form.

The choice of solvent and catalyst plays a significant role. In related syntheses, acidic ionic liquids have been used as both solvent and catalyst, and a variety of inorganic bases such as Na2CO3, NaHCO3, K2CO3, and KHCO3 have been employed in polar aprotic solvents like DMF, DMSO, acetone, and THF. google.comnih.gov Furthermore, the use of a phase-transfer catalyst in a nano form has been shown to facilitate organic reactions under mild conditions. chemmethod.com

| Parameter | Condition/Reagent | Purpose |

| Diazotization | ||

| Temperature | Low (0-5 °C) | Stabilize the diazonium salt evitachem.comnih.gov |

| Medium | Acidic (e.g., HCl) | Formation of nitrous acid evitachem.com |

| Coupling | ||

| pH | Basic/Alkaline | Facilitate coupling reaction evitachem.comsmolecule.com |

| Coupling Agent | Resorcinol | Forms the core of the final product evitachem.com |

| Purification | ||

| Method | Recrystallization, Chromatography | Obtain high-purity product evitachem.com |

Isomeric Formations and Selective Synthesis Approaches

During the synthesis of bis-azo resorcinol compounds, the formation of isomers is a critical consideration. For example, in the synthesis of 4,6-bis(phenylazo)resorcinol, reducing the amount of buffer solution can lead to the formation of impurities such as 2,4-bis(phenylazo)resorcinol and 2,4,6-tris(phenylazo)resorcinol, which decreases the selectivity of the reaction. google.com

Selective synthesis of a specific isomer, such as 4,6-bis(phenylazo)resorcinol, can be achieved by coupling resorcinol with a benzenediazonium (B1195382) salt in a buffer solution with a pH of 9 or higher. google.com However, this method can have poor production efficiency due to the large volumes of buffer solution required. google.com The synthesis of mono-azo compounds can also be controlled. For instance, the reaction of arylazophenols with POCl3 in dimethylformamide can yield chlorosubstituted arylazobenzenes. lookchem.com

Functionalization and Derivatization Strategies of the 2,4-Bis(phenylazo)resorcinol Scaffold

The 2,4-Bis(phenylazo)resorcinol structure serves as a versatile scaffold for further chemical modifications, allowing for the introduction of various functional groups and the creation of more complex molecules.

Alkylation and Arylation Reactions

The hydroxyl groups on the resorcinol ring of 2,4-Bis(phenylazo)resorcinol are prime sites for alkylation and arylation reactions. These reactions can alter the compound's properties, such as its solubility and electronic characteristics. For example, 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones can be regioselectively alkylated. nih.gov The use of a CsHCO3-mediated reaction allows for selective alkylation on the 4-hydroxy group, minimizing the formation of bis-alkylated side products. nih.gov

In a related context, the Chan–Lam reaction, which is widely used for the arylation of heteroatom nucleophiles, has been explored for O-alkylation with boronic acids. acs.org Additionally, a light-induced method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. rsc.org

Incorporation into Larger Organic Architectures (e.g., oxadiazole derivatives)

The 2,4-Bis(phenylazo)resorcinol scaffold can be incorporated into larger and more complex molecular structures, such as those containing oxadiazole rings. nih.govnih.gov For instance, derivatives of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole, substituted at the 2-position with various alkyl groups, have been synthesized. nih.govnih.gov These compounds were prepared from the corresponding 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, which were diazotized and then coupled with resorcinol. nih.govnih.gov The synthesis of bis-1,2,4-oxadiazole derivatives can be achieved through a one-pot reaction of diazidoglyoxime esters and triphenylphosphine (B44618) via a subsequent Staudinger/aza-Wittig reaction. arkat-usa.org

The introduction of oxadiazole moieties is of interest due to their wide range of biological and pharmacological activities. innovareacademics.in

Synthesis of Related Bis-Azo Resorcinol Analogues

The synthetic principles applied to 2,4-Bis(phenylazo)resorcinol can be extended to create a variety of related bis-azo resorcinol analogues.

2,4,6-tris(phenylazo)resorcinol : This compound, along with phenyl-1,3-bis(azoresorcinol), has been used in positive dye photoresist compositions. iosrjournals.org Its synthesis can result as a byproduct in the synthesis of 4,6-bis(phenylazo)resorcinol under certain conditions. google.com The synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) from cyanuric chloride and resorcinol is also a related process. chemicalbook.com

Bis(xylylazo)resorcinol : Also known as 2,4-bis(xylylazo)resorcinol, this compound is synthesized by the diazotization of xylylamine followed by coupling with resorcinol in an acidic medium. It is a synthetic azo compound with the molecular formula C22H22N4O2. Another name for this compound is 2,4-bis(2,4-xylylazo)resorcinol, which is an orange-hued synthetic azo dye. smolecule.com The synthesis involves treating 2,4-dimethylbenzenamine with nitrous acid to form a diazonium salt, which is then coupled with resorcinol in an alkaline medium. smolecule.com

| Compound Name | Starting Materials | Key Reaction Steps |

| 2,4,6-tris(phenylazo)resorcinol | Phenylamine, Resorcinol | Diazotization, Azo Coupling (multiple) google.com |

| Bis(xylylazo)resorcinol | Xylylamine (or 2,4-dimethylbenzenamine), Resorcinol | Diazotization, Azo Coupling smolecule.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Bis Phenylazo Resorcinol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of 2,4-Bis(phenylazo)resorcinol. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule.

The FT-IR spectrum of 2,4-Bis(phenylazo)resorcinol is characterized by several key absorption bands that confirm its structure. nist.gov A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibrations of the two hydroxyl groups on the resorcinol (B1680541) ring. The breadth of this peak suggests the presence of strong intramolecular hydrogen bonding between the hydroxyl protons and the nitrogen atoms of the adjacent azo groups. Aromatic C-H stretching vibrations are observed as a series of weaker bands around 3100-3000 cm⁻¹.

The azo group (-N=N-), central to the molecule's chromophoric nature, gives rise to a characteristic stretching vibration. In symmetrically substituted azo dyes, this N=N stretching mode typically appears in the Raman spectrum in the range of 1450–1405 cm⁻¹. For 2,4-Bis(phenylazo)resorcinol, this vibration is expected in the FT-IR spectrum, likely between 1450 and 1400 cm⁻¹, although it can sometimes be weak due to the symmetry of the bond. Vibrations corresponding to C-N stretching are expected in the 1300-1200 cm⁻¹ region.

The aromatic character of the molecule is further confirmed by C=C stretching vibrations within the phenyl and resorcinol rings, which appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide additional structural information in the fingerprint region (below 1500 cm⁻¹). Conformational insights can be derived from subtle shifts in these vibrational frequencies, which are sensitive to the rotational isomerism around the C-N single bonds linking the phenyl and resorcinol rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Aryl Rings |

| Aromatic C=C Stretch | 1600 - 1450 | Aryl Rings |

| Azo N=N Stretch | 1450 - 1400 | Azo (-N=N-) |

| C-O Stretch | 1260 - 1180 | Phenolic C-O |

| C-N Stretch | 1300 - 1200 | Aryl-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is indispensable for the complete structural elucidation of 2,4-Bis(phenylazo)resorcinol in solution, providing atom-specific information and revealing dynamic molecular processes such as tautomerism and restricted rotation.

The ¹H NMR spectrum of 2,4-Bis(phenylazo)resorcinol is expected to show distinct signals for the protons on the resorcinol and phenyl rings. The two hydroxyl protons would appear as significantly downfield-shifted, broad signals, potentially in the 10-13 ppm range. This pronounced deshielding is a direct consequence of strong intramolecular hydrogen bonding with the azo nitrogen atoms. scispace.com

The resorcinol ring has two aromatic protons. Based on analysis of the simpler analog, 4-(phenylazo)resorcinol, these protons are expected to appear as singlets or narrow doublets. researchgate.net The proton at the C5 position, situated between the two hydroxyl groups, would likely resonate at a different chemical shift than the proton at the C6 position, which is between a hydroxyl and an azo group. The ten protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 8.0 ppm.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbons of the resorcinol ring bearing the hydroxyl groups (C1 and C3) would be significantly deshielded, appearing around 155-165 ppm. The carbons attached to the azo groups (C2 and C4) would also be downfield, while the remaining resorcinol carbons (C5 and C6) would resonate further upfield. The carbons of the phenyl rings would show signals in the typical aromatic range of 120-140 ppm, with the ipso-carbon (attached to the azo group) being the most deshielded.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -OH | 10.0 - 13.0 | Broad, downfield due to H-bonding |

| Phenyl groups | 7.0 - 8.0 | Complex multiplet | |

| Resorcinol H-5 | ~6.5 | Based on resorcinol and analogs researchgate.nethmdb.ca | |

| Resorcinol H-6 | ~7.8 | Deshielded by adjacent azo group researchgate.net | |

| ¹³C | Resorcinol C-OH (C1, C3) | 155 - 165 | Deshielded by oxygen |

| Resorcinol C-N (C2, C4) | 145 - 155 | Deshielded by nitrogen | |

| Phenyl groups | 120 - 140 | Typical aromatic range | |

| Resorcinol CH (C5, C6) | 105 - 120 | Shielded relative to substituted carbons |

Dynamic NMR (DNMR) experiments, particularly variable-temperature (VT) studies, can illuminate the dynamic processes within the 2,4-Bis(phenylazo)resorcinol molecule. One key area of investigation is the azo-hydrazone tautomerism common in ortho-hydroxy azo dyes. rsc.orgrsc.org Although the azo form is generally predominant for this compound, VT-NMR could detect the presence of a minor hydrazone tautomer and quantify the equilibrium.

The strength of the intramolecular hydrogen bonds can be probed by monitoring the chemical shift of the OH protons as a function of temperature. ccspublishing.org.cn A small temperature coefficient (Δδ/ΔT) for these protons would indicate a strong, stable hydrogen bond that is not easily disrupted by thermal energy. ccspublishing.org.cn

Furthermore, VT-NMR can be used to study the rotational energy barrier around the C(aryl)-N(azo) single bonds. africaresearchconnects.commdpi.com At low temperatures, rotation around these bonds may be slow enough on the NMR timescale to give rise to distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. mdpi.com The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational flexibility. africaresearchconnects.commdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Behavior

The vibrant color of 2,4-Bis(phenylazo)resorcinol is a direct result of its extended π-conjugated system, which is readily studied by UV-Visible (UV-Vis) spectroscopy. The spectrum is dominated by intense absorption bands in the visible and near-UV regions.

The electronic absorption spectrum of 2,4-Bis(phenylazo)resorcinol is sensitive to its environment, a phenomenon known as chromism. Solvatochromism describes the change in absorption wavelength (and thus color) with varying solvent polarity. nih.gov For D-π-A type dyes, an increase in solvent polarity typically stabilizes the more polar excited state relative to the ground state, leading to a bathochromic (red) shift in the absorption maximum. This positive solvatochromism is expected for 2,4-Bis(phenylazo)resorcinol.

Halochromism refers to the color change associated with a change in pH. orientjchem.org This effect is particularly pronounced in this molecule due to the presence of acidic hydroxyl groups and basic azo nitrogen atoms. researchgate.net In alkaline solutions, deprotonation of the phenolic -OH groups forms a phenolate (B1203915) anion. This enhances the electron-donating ability of the resorcinol ring, increasing conjugation and causing a significant bathochromic shift, often resulting in a dramatic color change. nih.gov In strongly acidic media, protonation can occur on one of the azo nitrogen atoms, which perturbs the π-system and also leads to a distinct color change. nih.gov

The UV-Vis spectrum of 2,4-Bis(phenylazo)resorcinol is primarily defined by two types of electronic transitions.

The most intense feature is the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This high-energy transition is responsible for the strong absorption band observed in the near-UV to visible region, reported to be between 365 nm and 436 nm. google.com This band is characteristic of the extended conjugation across the entire molecule, from one phenyl ring through the diazo linkages to the other phenyl ring.

A second, much weaker absorption band, corresponding to the n→π* transition, is also characteristic of azo compounds. This transition involves the excitation of a non-bonding electron from a nitrogen lone pair into a π* antibonding orbital. This is a lower-energy transition, and its absorption maximum typically appears at longer wavelengths than the π→π* band. nih.gov Due to its low intensity, this band is often observed as a shoulder on the low-energy side of the main π→π* absorption peak.

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π→π | ~365 - 436 nm google.com | High (ε > 10,000) | Allowed transition, responsible for intense color. |

| n→π | > 400 nm | Low (ε < 1,000) | Symmetry-forbidden transition, often appears as a shoulder. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of its molecular ion. For 2,4-Bis(phenylazo)resorcinol, mass spectrometry confirms the molecular formula C₁₈H₁₄N₄O₂ with a molecular weight of approximately 318.33 g/mol . nist.govnih.gov

Upon ionization in a mass spectrometer, the molecular ion of 2,4-Bis(phenylazo)resorcinol is formed, which then undergoes fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. While detailed experimental fragmentation data for this specific compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of azo compounds. researchgate.net The most common fragmentation mechanism involves the cleavage of bonds adjacent to the azo groups (-N=N-), as these are typically the weakest points in the structure.

Key proposed fragmentation pathways include:

Cleavage of the C-N bonds: The bonds between the phenyl rings and the nitrogen atoms (Ph-N) or between the resorcinol ring and the nitrogen atoms (Res-N) can break.

Cleavage of the N-N bond: The central bond of the azo group can also cleave.

Formation of stable fragments: This process leads to the formation of characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77 and the phenyldiazenyl cation (C₆H₅N₂⁺) at m/z 105. The resorcinol core can also form various charged fragments after the loss of one or both phenylazo groups.

The analysis of these fragments allows for the reconstruction of the original molecular structure and confirms the connectivity of the phenyl, azo, and resorcinol moieties. High-resolution mass spectrometry can further provide the exact elemental composition of each fragment, increasing the confidence in the structural assignment. dphen1.comnih.gov

Table 1: Proposed Mass Spectrometry Fragments for 2,4-Bis(phenylazo)resorcinol

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M]⁺ | [C₁₈H₁₄N₄O₂]⁺ | 318.11 |

| [M - C₆H₅]⁺ | [C₁₂H₉N₄O₂]⁺ | 241.07 |

| [M - C₆H₅N₂]⁺ | [C₁₂H₉N₂O₂]⁺ | 213.06 |

| [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | 105.04 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov Such an analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For a molecule like 2,4-Bis(phenylazo)resorcinol, XRD studies would reveal critical information about its conformation, planarity, and intermolecular interactions in the crystalline state.

While a specific crystal structure for 2,4-Bis(phenylazo)resorcinol is not publicly available in major crystallographic databases as per the reviewed literature, an XRD study would yield the following key parameters:

Crystal System and Space Group: These define the symmetry of the crystal lattice. Common crystal systems for organic molecules include monoclinic and orthorhombic. mdpi.com

Unit Cell Dimensions: The parameters (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal lattice would be precisely measured. researchgate.net

Molecular Geometry: The study would confirm the connectivity and provide exact measurements of C-C, C-N, N=N, C-O, and C-H bond lengths, as well as the angles between these bonds.

Intermolecular Interactions: XRD analysis identifies non-covalent interactions such as hydrogen bonding (between the hydroxyl groups of resorcinol and nitrogen atoms of the azo groups on adjacent molecules) and π-π stacking, which govern how the molecules pack in the crystal. redalyc.org

This detailed structural information is vital for understanding the compound's physical properties, such as color and solubility, and for computational modeling studies.

Table 2: Typical Data Obtained from X-ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell length along the a-axis. | 7.90 Å |

| b (Å) | Unit cell length along the b-axis. | 11.65 Å |

| c (Å) | Unit cell length along the c-axis. | 11.06 Å |

| β (°) | Unit cell angle. | 105.2° |

| Volume (ų) | Volume of the unit cell. | 982.7 ų |

| Z | Number of molecules in the unit cell. | 4 |

Note: The values in Table 2 are hypothetical examples to illustrate the type of data obtained from an X-ray diffraction study, as specific data for the title compound is not available.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Bis(phenylazo)resorcinol |

Computational Chemistry and Theoretical Modeling of 2,4 Bis Phenylazo Resorcinol Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometric properties of molecules. For a molecule like 2,4-Bis(phenylazo)resorcinol, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such optimizations. The process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT provides insights into the electronic properties by calculating the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and electronic transitions.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in 2,4-Bis(phenylazo)resorcinol—specifically around the azo groups (–N=N–) and the bonds connecting them to the phenyl and resorcinol (B1680541) rings—allows for multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This method, typically employed with DFT, can predict the ¹H and ¹³C NMR spectra for a given molecular structure. The calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing these computed shifts with experimental NMR data, researchers can confirm the proposed structure of 2,4-Bis(phenylazo)resorcinol and assign the signals in the experimental spectrum to specific atoms. Discrepancies between computed and experimental values can indicate the presence of different tautomers, conformers, or solvent effects not accounted for in the calculation.

Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated for the optimized geometry of 2,4-Bis(phenylazo)resorcinol. These calculations, performed within the harmonic approximation, predict the frequencies of all vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to better match experimental results, correcting for anharmonicity and other systematic errors in the computational method. The analysis of these vibrational modes helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching of O-H and N=N bonds or the bending of C-H bonds.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For an azo dye like 2,4-Bis(phenylazo)resorcinol, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide detailed information about the electronic transitions responsible for the observed color of the compound, typically identifying them as π→π* or n→π* transitions involving the HOMO, LUMO, and other molecular orbitals. A study on the related compound, p-nitrophenyl azo resorcinol, successfully used TD-DFT to analyze its UV-Vis absorption data. ulakbim.gov.tr

Elucidation of Intramolecular Interactions: Hydrogen Bonding Strength and Dynamics

The structure of 2,4-Bis(phenylazo)resorcinol features hydroxyl (–OH) groups on the resorcinol ring and nitrogen atoms in the azo groups, creating the potential for intramolecular hydrogen bonds. These interactions, where a hydrogen atom is shared between the oxygen of a hydroxyl group and a nitrogen atom of an azo group, can significantly influence the molecule's planarity, stability, and spectroscopic properties.

Computational methods can be used to identify and quantify the strength of these hydrogen bonds. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to analyze the electron density distribution. These analyses can confirm the presence of a bond critical point between the hydrogen and the acceptor atom (a hallmark of a hydrogen bond) and estimate the stabilization energy provided by this interaction. Understanding the strength and dynamics of these intramolecular hydrogen bonds is essential for explaining the molecule's preferred conformation and its chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the context of 2,4-bis(phenylazo)resorcinol, an MEP analysis would reveal the likely sites for electrophilic and nucleophilic attack. The color-coded map generated from these calculations typically uses red to represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue to represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas indicate regions of neutral or intermediate potential.

For 2,4-bis(phenylazo)resorcinol, the MEP map is expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo linkages. These areas are rich in lone pair electrons, making them the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups and the phenyl rings would exhibit a more positive potential (blue or green), indicating their susceptibility to nucleophilic attack. This information is crucial for understanding the molecule's interaction with other chemical species and predicting its chemical behavior in various reactions. The dipole moment of a molecule also provides insight into its electron density and polarizability, which is essential for understanding intermolecular and intramolecular interactions. researchgate.net

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for 2,4-Bis(phenylazo)resorcinol This data is illustrative and based on the expected electronic properties of the molecule.

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Oxygen atoms (hydroxyl) | -45.5 | Electrophilic attack |

| Nitrogen atoms (azo) | -38.2 | Electrophilic attack |

| Resorcinol ring (aromatic) | -15.8 | Electrophilic attack |

| Phenyl rings (aromatic) | -10.3 | Electrophilic attack |

| Hydrogen atoms (hydroxyl) | +30.1 | Nucleophilic attack |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the reactivity and electronic properties of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for 2,4-Bis(phenylazo)resorcinol This data is illustrative and based on typical values for similar azo dye molecules.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability of the molecule. |

| ELUMO | -2.77 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 3.08 | The difference between LUMO and HOMO energies, reflecting the molecule's chemical reactivity and stability. researchgate.net |

Applications in Advanced Materials Science

Integration into Photoresist Compositions for Lithographic Applications

2,4-Bis(phenylazo)resorcinol has been successfully integrated into positive-working photoresist compositions to enhance their performance, particularly on reflective semiconductor substrates. These compositions typically consist of a soluble resin, a photosensitizer, and a solvent, with the dye added to improve specific lithographic properties.

Role as an Absorbent Dye in Photoresist Formulations

In photoresist formulations, 2,4-Bis(phenylazo)resorcinol functions as an absorbent dye. It exhibits strong absorption in the spectral region of 365 nm to 436 nm, which is significant for lithographic applications utilizing mercury emission lines. This absorption capability allows the dye to mitigate the effects of stray reflections from the substrate, which can otherwise lead to undesirable photoresist profiles and loss of linewidth control. The dye is soluble in both the photoresist casting solvent and the aqueous alkaline developer, a crucial property for its effective use in the lithography process.

Impact on Photoresist Performance (e.g., resolution, photospeed, profile shape, scumming)

The addition of 2,4-Bis(phenylazo)resorcinol to photoresist compositions has a demonstrably positive impact on several key performance metrics. By absorbing stray reflections, it significantly improves the profile shape of the photoresist features and allows for excellent linewidth control. Furthermore, this dye enhances the dissolution rate of the exposed photoresist in the developer, which in turn improves photospeed. A notable advantage is its compatibility with metal-ion-free aqueous alkaline developers, which helps to eliminate the formation of undesirable scum on the semiconductor substrate. This leads to cleaner and more precise patterning. The use of this dye contributes to substantially better resolution in the final patterned resist.

| Performance Metric | Impact of 2,4-Bis(phenylazo)resorcinol |

| Resolution | Substantially improved |

| Photospeed | Increased |

| Profile Shape | Improved control, diminished undesirable shapes |

| Linewidth Control | Excellent |

| Scumming | Eliminated |

| Unexposed Film Thickness Retention | Excellent |

Stability and Volatility in Thin Film Resist

For a dye to be effective in a photoresist formulation, it must exhibit both stability and low volatility. 2,4-Bis(phenylazo)resorcinol meets these criteria, proving to be a stable and non-volatile component within the thin film resist. This ensures that the dye does not readily sublime from the resist film, which is crucial for maintaining consistent performance and for the long-term stability of the photoresist composition. Dyed photoresist compositions containing this compound have been shown to be stable for at least one year without the formation of precipitates.

Development of Liquid Crystalline Phases Containing 2,4-Bis(phenylazo)resorcinol Moieties

Mesophase Behavior and Thermotropic Properties

Photoswitching Properties of Azobenzene-Containing Liquid Crystals

The photoswitching properties of azobenzene (B91143) derivatives are a well-studied phenomenon, where the molecule can be reversibly isomerized between its trans and cis states upon irradiation with light of specific wavelengths. This photoisomerization can induce changes in the alignment and phase of liquid crystals. However, specific studies on the photoswitching properties of liquid crystals containing 2,4-Bis(phenylazo)resorcinol moieties could not be found in the available research.

Analytical Chemistry and Chemosensing Applications of 2,4 Bis Phenylazo Resorcinol Derivatives

Utilization as Chromogenic Reagents for Metal Ion Detection

The vibrant color changes that occur upon the complexation of 2,4-Bis(phenylazo)resorcinol derivatives with metal ions have been extensively exploited for their qualitative and quantitative determination. These compounds serve as sensitive chromogenic reagents in various analytical techniques.

Spectrophotometric Determination Methodologies

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. In the context of metal ion detection, 2,4-Bis(phenylazo)resorcinol derivatives form colored complexes with metal ions, and the intensity of the color is directly proportional to the concentration of the metal ion. This relationship forms the basis of spectrophotometric determination.

One of the most prominent derivatives used for this purpose is 4-(2-pyridylazo)resorcinol (B72590) (PAR). Upon chelation with metal ions, PAR exhibits a significant shift in its maximum absorption wavelength, leading to a distinct color change that can be quantified using a spectrophotometer. researchgate.netnih.gov For instance, the formation of a complex between PAR and various divalent metal ions allows for their simultaneous determination in mixtures. researchgate.net

Methodologies often involve optimizing conditions such as pH, reagent concentration, and reaction time to ensure the formation of a stable and intensely colored complex, thereby maximizing the accuracy and precision of the determination. ekb.egekb.eg The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) of the metal-ligand complex. A calibration curve, a plot of absorbance versus the concentration of standard solutions, is then used to determine the concentration of the metal ion in an unknown sample.

The following table summarizes the spectrophotometric determination of various metal ions using 4-(2-pyridylazo)resorcinol (PAR), a well-studied derivative of 2,4-Bis(phenylazo)resorcinol.

| Metal Ion | Wavelength of Maximum Absorption (λmax) of the Complex | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) |

| Cadmium(II) | 510 nm | 2.5 x 10⁵ | 3.55 ng cm⁻² |

| Cobalt(II) | - | - | 0.02 µg/mL researchgate.net |

| Copper(II) | - | - | - |

| Lead(II) | - | - | 0.10 µg/mL researchgate.net |

| Manganese(II) | - | - | 0.02 µg/mL researchgate.net |

| Mercury(II) | - | - | - |

| Nickel(II) | - | - | 0.02 µg/mL researchgate.net |

| Zinc(II) | 492 nm | 71,500 (at pH 7.4) nih.gov | 0.02 µg/mL researchgate.net |

Data for this table was compiled from multiple sources. researchgate.netnih.govnih.gov Please note that the conditions for each determination (e.g., pH, solvent) may vary, affecting the reported values.

Selectivity and Sensitivity Enhancements

A significant challenge in the use of chromogenic reagents is achieving selectivity for a specific metal ion in a complex matrix where other interfering ions may be present. Several strategies have been developed to enhance the selectivity and sensitivity of methods based on 2,4-Bis(phenylazo)resorcinol derivatives.

One common approach is the use of masking agents. These are auxiliary complexing agents that form stable and often colorless complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent. For example, EDTA (ethylenediaminetetraacetic acid) can be used to mask the interference of certain metal ions during the determination of others. researchgate.net

Control of pH is another critical factor that can significantly influence selectivity. The formation of metal-ligand complexes is often pH-dependent, and by carefully adjusting the pH of the solution, it is possible to selectively form a complex with the target metal ion while minimizing the formation of complexes with other ions. researchgate.net

Furthermore, the sensitivity of these methods can be enhanced by optimizing the reaction conditions to maximize the molar absorptivity of the resulting complex. This includes adjusting the concentration of the chromogenic reagent and the solvent system. The inherent structure of the 2,4-Bis(phenylazo)resorcinol derivative itself can also be modified to tune its sensitivity and selectivity for particular metal ions.

Design and Development of Chemosensors

Beyond their use as simple chromogenic reagents, 2,4-Bis(phenylazo)resorcinol derivatives are integral components in the design of more sophisticated chemosensors. These sensors are molecular systems that can recognize a specific analyte and produce a measurable signal.

Fluorescent and Colorimetric Sensing Mechanisms

Chemosensors based on 2,4-Bis(phenylazo)resorcinol derivatives operate through either colorimetric or fluorescent sensing mechanisms, or sometimes a combination of both.

Colorimetric sensing relies on a visible color change upon interaction with the analyte. This change is a result of alterations in the electronic properties of the azo dye upon binding to the analyte, which in turn affects the wavelengths of light it absorbs. The underlying mechanism often involves an intramolecular charge transfer (ICT) process within the dye molecule, which is perturbed by the presence of the analyte. researchgate.net

Fluorescent sensing involves changes in the fluorescence properties of the sensor molecule upon analyte binding. This can manifest as an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF), a decrease in fluorescence intensity (fluorescence quenching), or a shift in the emission wavelength. nih.govresearchgate.net The mechanisms governing these changes are often complex and can include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the fluorophore can be quenched by an electron transfer from a donor part of the molecule. Upon binding of the analyte, this PET process can be inhibited, leading to an enhancement of fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the excited state, leading to changes in the fluorescence emission spectrum.

Förster Resonance Energy Transfer (FRET): In some sensor designs, the binding of an analyte can bring a donor and an acceptor fluorophore into close proximity, enabling energy transfer and a change in the observed fluorescence.

Receptor Design Principles for Selective Analyte Recognition

The selectivity of a chemosensor is determined by the design of its receptor unit, the part of the molecule that specifically binds to the target analyte. For chemosensors based on 2,4-Bis(phenylazo)resorcinol derivatives, the resorcinol (B1680541) core and the azo groups, along with any additional functional groups, act as the binding site for metal ions.

The principles of receptor design involve creating a binding cavity or a set of donor atoms that are pre-organized to match the size, charge, and coordination geometry of the target analyte. This "lock and key" approach ensures that the sensor interacts preferentially with the intended analyte over other potentially interfering species.

Key design considerations include:

Nature of Donor Atoms: The choice of donor atoms (e.g., nitrogen from the azo groups, oxygen from the hydroxyl groups of the resorcinol) influences the affinity for different metal ions based on Hard and Soft Acid and Base (HSAB) theory.

Spatial Arrangement of Binding Sites: The three-dimensional arrangement of the donor atoms is crucial for achieving high selectivity. The introduction of specific substituents on the phenyl rings or the resorcinol core can create a more rigid and pre-organized binding pocket.

Introduction of Additional Recognition Moieties: Incorporating other known metal-binding ligands into the structure of the 2,4-Bis(phenylazo)resorcinol derivative can further enhance selectivity and affinity for a particular metal ion.

Signal Transduction Mechanisms (e.g., fluorescence quenching, color change)

Signal transduction is the process by which the binding event at the receptor site is converted into a measurable output signal. In the context of chemosensors based on 2,4-Bis(phenylazo)resorcinol derivatives, this transduction is primarily optical.

Color Change: As discussed in the context of chromogenic reagents, the binding of a metal ion to the azo dye alters its electronic structure, leading to a change in its absorption spectrum and a visible color change. researchgate.net This change in absorbance can be readily measured with a spectrophotometer or, in some cases, observed with the naked eye for qualitative detection.

Fluorescence Quenching or Enhancement: The interaction with a metal ion can significantly impact the fluorescence properties of the sensor. Paramagnetic metal ions, for instance, can quench fluorescence through energy or electron transfer mechanisms. researchgate.netnih.gov Conversely, the binding of some metal ions can restrict intramolecular rotations or vibrations within the sensor molecule, leading to a decrease in non-radiative decay pathways and an enhancement of fluorescence (CHEF). nih.govresearchgate.net The specific response—quenching or enhancement—depends on the nature of both the sensor molecule and the metal ion.

Fabrication of Supported Chemosensor Systems (e.g., tissue paper-based test strips)

The development of simple, portable, and cost-effective analytical tools is a significant focus in modern chemistry. Supported chemosensor systems, such as those based on tissue paper, offer an attractive platform for rapid, on-site detection of target analytes. Azo dyes, including derivatives of 2,4-Bis(phenylazo)resorcinol, are excellent candidates for the fabrication of such sensors due to their intense coloration and ability to undergo distinct color changes upon interaction with specific metal ions.

The fabrication of a paper-based test strip using a 2,4-Bis(phenylazo)resorcinol derivative typically involves the immobilization of the dye onto a porous paper matrix. This can be achieved by impregnating the paper with a solution of the chemosensor and allowing the solvent to evaporate. The resulting test strip contains the reagent physically adsorbed or chemically bonded to the cellulose (B213188) fibers of the paper.

When the test strip is exposed to a sample solution containing a target metal ion, the immobilized chemosensor reacts to form a metal-ligand complex. This complexation event leads to a noticeable change in the color of the test strip, which can be observed with the naked eye for qualitative assessment or quantified using a digital scanner or a colorimetric reader for semi-quantitative or quantitative analysis. The intensity of the color change is generally proportional to the concentration of the analyte.

For instance, a hypothetical test strip fabricated with a derivative of 2,4-Bis(phenylazo)resorcinol for the detection of Co(II) ions could exhibit a color change from yellow to reddish-brown upon exposure to the metal ion. The performance of such a test strip can be characterized by several parameters, as detailed in the interactive table below.

Table 1: Performance Characteristics of a Hypothetical 2,4-Bis(phenylazo)resorcinol Derivative-Based Test Strip for Co(II) Detection

| Parameter | Value |

|---|---|

| Analyte | Co(II) |

| Detection Limit | 14.0 nmol L⁻¹ |

| Binding Stoichiometry (Ligand:Metal) | 1:1 |

| Binding Constant (Kₐ) | 2.33 x 10⁶ mol⁻¹ L |

| Reversibility | Reversible with EDTA |

| Cycle Stability | Up to 4 on-off cycles |

The reversibility of the sensor, often achieved by introducing a strong chelating agent like EDTA, allows for the potential regeneration and reuse of the test strip, although in many applications, disposability is a key advantage. The high recovery values obtained in spiked real-world samples, such as drinking and tap water, would demonstrate the practical applicability of such a sensor system.

Advanced Analytical Methodologies: Application in Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The application of 2,4-Bis(phenylazo)resorcinol derivatives in HPLC often involves their use as pre-column or on-column chelating agents for the determination of trace metal ions. chemrxiv.org

In this approach, the resorcinol-based azo dye reacts with metal ions to form stable, colored chelates. These metal chelates can then be separated on a reversed-phase HPLC column and detected by a UV-Vis spectrophotometric detector. The retention time of each metal chelate is characteristic of the specific metal ion, allowing for qualitative identification. The peak area or height in the chromatogram is proportional to the concentration of the metal ion, enabling quantitative analysis.

A common method involves the on-column formation of metal complexes with a reagent like 4-(2-pyridylazo)resorcinol (PAR), a compound structurally related to 2,4-Bis(phenylazo)resorcinol. chemrxiv.org In such a system, the mobile phase contains the chelating agent. When the sample containing metal ions is injected, the metal-PAR complexes are formed on the analytical column and then separated. chemrxiv.org The separation can be influenced by factors such as the mobile phase pH, the concentration of the chelating agent, and the type of stationary phase. chemrxiv.org

The table below outlines a typical set of HPLC conditions for the separation of metal ions using a resorcinol-based azo dye as a chelating agent.

Table 2: Typical HPLC Parameters for Metal Ion Analysis Using a Resorcinol-Based Azo Dye Chelating Agent

| Parameter | Condition |

|---|---|

| Chromatographic System | Agilent 1260 HPLC system or equivalent |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (40:60, v/v) with a suitable buffer |

| Flow Rate | 1.0 mL/minute |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at a specified wavelength (e.g., 280 nm) |

| Column Temperature | 25 °C |

This methodology provides a sensitive and selective means for the simultaneous determination of multiple metal ions in a single chromatographic run. The use of a diode array detector allows for the acquisition of the full UV-Vis spectrum of each eluting peak, further enhancing the specificity and selectivity of the method.

Structure Property Relationships and Mechanistic Insights

Influence of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of azo compounds like 2,4-Bis(phenylazo)resorcinol are highly sensitive to the presence of different functional groups, known as substituents, on their aromatic rings. These substituents can significantly alter the electron distribution within the molecule, thereby influencing its color, reactivity, and potential applications.

The absorption of light by these molecules, which determines their color, is directly related to the energy difference between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents can modify this HOMO-LUMO gap; electron-donating groups (EDGs) generally decrease the gap, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups (EWGs) can have the opposite effect. For instance, studies on similar azo dyes have shown that the introduction of an electron-donating hydroxyl group (-OH) or methoxy (B1213986) group (-OCH3) can cause a red shift in the UV-Vis spectrum, whereas an electron-withdrawing nitro group (-NO2) can lead to a blue shift (hypsochromic shift) mdpi.com.

The effect of substituents on the spectroscopic properties of benzothiazole (B30560) derivatives, which share some structural similarities with the phenylazo moiety, has been investigated through both experimental and computational methods. These studies have demonstrated that the polarity of the solvent also plays a crucial role in the observed absorption spectra mdpi.com. The interplay between substituent effects and solvent polarity can lead to complex changes in the electronic transitions of the molecule.

While specific comprehensive studies on a wide range of substituted 2,4-Bis(phenylazo)resorcinol derivatives are not extensively documented in the provided search results, the general principles of substituent effects on azo compounds provide a strong framework for predicting their behavior. It is anticipated that the introduction of various functional groups onto the phenyl rings of 2,4-Bis(phenylazo)resorcinol would allow for the fine-tuning of its absorption characteristics, a critical aspect for its application as a dye or a chromogenic reagent.

Table 1: Expected Influence of Substituents on the Spectroscopic Properties of 2,4-Bis(phenylazo)resorcinol

| Substituent Type | Example | Expected Effect on λmax | Rationale |

| Electron-Donating Group (EDG) | -OH, -OCH3, -NH2 | Bathochromic Shift (Red Shift) | Decreases the HOMO-LUMO energy gap by raising the HOMO energy level. |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Hypsochromic Shift (Blue Shift) | Increases the HOMO-LUMO energy gap by lowering the LUMO energy level. |

| Halogens | -F, -Cl, -Br, -I | Variable | Can exhibit both inductive electron-withdrawing and resonance electron-donating effects. |

Correlation between Molecular Structure and Ligand Binding Affinity

The structural arrangement of 2,4-Bis(phenylazo)resorcinol, particularly the presence of two hydroxyl (-OH) groups and four nitrogen atoms in the azo linkages, makes it an excellent candidate for acting as a ligand that can bind to metal ions to form stable complexes, known as metal chelates. The efficiency and selectivity of this binding are intrinsically linked to the molecule's three-dimensional structure and the electronic nature of its binding sites.

The formation of metal chelates with 2,4-Bis(phenylazo)resorcinol and its derivatives is a key aspect of their application in analytical chemistry for the determination of metal ions. The stability of these complexes is a measure of the ligand's binding affinity. Factors that influence this affinity include the nature of the metal ion (its size, charge, and electronic configuration), the number and type of donor atoms in the ligand, and the formation of stable chelate rings dtic.milnih.gov.

Studies on the closely related compound 4-(2-pyridylazo)resorcinol (B72590) (PAR) have provided valuable insights into the chelation process. PAR forms intensely colored complexes with a variety of metal ions, and its binding affinity has been extensively studied researchgate.netnih.gov. The formation of stable five- or six-membered rings upon chelation is a significant driving force for the high stability of these complexes. For 2,4-Bis(phenylazo)resorcinol, it is expected that the two hydroxyl groups and the adjacent azo nitrogen atoms would participate in the coordination with metal ions, leading to the formation of stable chelate structures.

The introduction of substituents on the phenyl rings can also modulate the ligand binding affinity. Electron-donating groups can increase the electron density on the donor atoms, potentially enhancing the strength of the metal-ligand bond. Conversely, electron-withdrawing groups may decrease the basicity of the donor atoms and thus reduce the stability of the resulting metal complex.

Table 2: Key Structural Features of 2,4-Bis(phenylazo)resorcinol for Ligand Binding

| Structural Feature | Role in Ligand Binding |

| Two Hydroxyl (-OH) Groups | Act as primary binding sites through deprotonation and coordination with the metal ion. |

| Four Azo (-N=N-) Nitrogen Atoms | Can act as additional coordination sites, contributing to the stability of the metal complex. |

| Aromatic Rings | Provide a rigid backbone for the ligand and can influence the electronic properties of the binding sites through substituent effects. |

| Potential for Chelate Ring Formation | The spatial arrangement of the hydroxyl and azo groups allows for the formation of stable five- or six-membered chelate rings with metal ions. |

Mechanistic Studies of Chemical Transformations and Sensing Events

Understanding the mechanisms behind the chemical transformations and sensing events involving 2,4-Bis(phenylazo)resorcinol is crucial for optimizing its use in various applications. These mechanisms often involve changes in the electronic structure of the molecule, leading to observable changes in its properties, such as color.

One of the fundamental chemical transformations of 2,4-Bis(phenylazo)resorcinol is its acid-base behavior, specifically the deprotonation of its hydroxyl groups. Kinetic studies on the deprotonation of bis(phenylazo)resorcinol monoanions in the presence of hydroxide (B78521) ions have revealed a complex mechanism. The interconversion between the monoanion and dianion forms is proposed to occur through two simultaneous pathways. One path involves the direct attack of a hydroxide ion on the hydrogen-bonded proton, while the other involves the conversion of the hydrogen-bonded monoanion to a non-hydrogen-bonded "open" form, from which the proton is then removed by a hydroxide ion.

The use of 2,4-Bis(phenylazo)resorcinol as a chromogenic reagent for metal ion detection is based on the significant color change that occurs upon the formation of a metal complex. The mechanism of this color change is attributed to a charge-transfer transition within the newly formed metal-ligand complex. Upon binding to a metal ion, the electronic structure of the ligand is perturbed, leading to a shift in the absorption maximum to a longer wavelength (a bathochromic shift). This results in a visible color change, which can be quantified to determine the concentration of the metal ion.

Furthermore, the molecule can exist in different tautomeric forms, primarily the azo and hydrazone forms. The equilibrium between these tautomers can be influenced by factors such as the solvent and the presence of metal ions beilstein-journals.org. The specific tautomeric form that predominates can have a significant impact on the molecule's spectroscopic properties and its reactivity. Mechanistic studies often employ a combination of spectroscopic techniques and computational modeling to elucidate the intricate details of these transformations and sensing events.

The kinetics and mechanism of the reactions between the related compound 4-(2-pyridylazo)-resorcinol (PAR) and various metal ions have been studied using techniques like stopped-flow spectrophotometry unesp.brresearchgate.net. These studies have provided valuable information on the rates of complex formation and the proposed reaction pathways, which can serve as a model for understanding the behavior of 2,4-Bis(phenylazo)resorcinol in similar sensing applications.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The traditional synthesis of 2,4-Bis(phenylazo) resorcinol (B1680541) and its analogues typically involves the diazotization of an aniline (B41778) derivative followed by an azo coupling reaction with resorcinol. While effective, future research is anticipated to move beyond these conventional methods to explore more efficient, sustainable, and versatile synthetic strategies.

Novel Synthetic Pathways:

Green Chemistry Approaches: Future syntheses will likely focus on environmentally benign methodologies. This could involve using greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the diazotization and coupling steps could lead to higher yields and purity for 2,4-Bis(phenylazo) resorcinol and its derivatives.

Enzymatic Synthesis: Biocatalysis represents a frontier in chemical synthesis. The exploration of enzymes that can catalyze the formation of azo bonds could provide a highly specific and sustainable route to these compounds.

Advanced Functionalization: Functionalization of the this compound scaffold is key to tuning its properties for specific applications. Research will likely focus on modifying both the phenyl rings and the central resorcinol moiety. Introducing a range of functional groups (e.g., electron-donating or electron-withdrawing groups) can systematically alter the molecule's electronic, optical, and binding properties. For instance, strategic placement of chelating groups could transform the molecule into a selective sensor for metal ions.

Design of Next-Generation Multi-Analyte Chemosensors and Smart Materials

The inherent structure of this compound makes it an attractive candidate for the development of advanced chemical sensors and smart materials. Its ability to interact with various species and respond to environmental stimuli is central to this potential.

Multi-Analyte Chemosensors: A chemosensor is a molecule that signals the presence of a specific analyte. The design of "lab-on-a-molecule" systems, where a single molecule can detect multiple analytes, is a significant goal in analytical chemistry. nih.gov By incorporating different receptor sites onto the this compound framework, it could be engineered to detect several ions or molecules simultaneously. nih.govrsc.org For example, functionalization could create distinct binding pockets for different metal ions, with each binding event producing a unique change in the molecule's color or fluorescence. rsc.org

Smart Materials: Smart materials are designed to respond in a controllable and reversible way to external stimuli like pH, light, or temperature. frontiersin.org Azo compounds are well-known for their photoresponsive nature (photoisomerization), and the phenolic hydroxyl groups of the resorcinol core are sensitive to pH changes. This dual responsivity could be harnessed to create novel smart materials. frontiersin.org For instance, polymers incorporating the this compound unit could be developed for applications in drug delivery, where a change in pH or exposure to light triggers the release of a therapeutic agent. frontiersin.org The development of such materials is a key area of focus in materials science, with applications spanning from biomedicine to environmental remediation. mdpi.comrsc.org

Advanced Theoretical and Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding molecular properties and guiding the design of new functional molecules, saving significant time and resources in the laboratory. nih.govelixirpublishers.com

Predictive Modeling: Advanced computational methods, particularly Density Functional Theory (DFT), can be employed to predict the properties of this compound and its derivatives. nih.gov These calculations can provide deep insights into:

Molecular Geometry and Stability: Determining the most stable three-dimensional structure of the molecule.

Spectroscopic Properties: Predicting its UV-visible, IR, and NMR spectra, which aids in experimental characterization. nih.gov

Electronic Structure: Calculating the distribution of electrons and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). This information is crucial for understanding the molecule's color, reactivity, and potential in electronic applications. nih.gov

Non-Linear Optical (NLO) Properties: Azo dyes are known to possess interesting NLO properties. Theoretical calculations can predict parameters like polarizability and hyperpolarizability, identifying derivatives with potential for use in optical technologies. nih.gov

By using these predictive models, researchers can screen a large number of virtual derivatives to identify the most promising candidates for synthesis and experimental testing. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and hydrogen bonding, which are key to the molecule's function. nih.gov

Integration into Emerging Technologies and Interdisciplinary Chemical Research Areas

The unique properties of this compound position it as a candidate for integration into various cutting-edge technologies and interdisciplinary research fields. Its potential extends beyond traditional applications as a dye into areas that merge chemistry with materials science, nanotechnology, and electronics.

Emerging Technologies:

Molecular Electronics: The extended π-conjugated system of this compound suggests potential for use in molecular-scale electronic components. Its ability to switch between different states (e.g., via isomerization) could be exploited in molecular switches or data storage devices.

Wearable Sensors: Integration into flexible polymer films could lead to the development of wearable colorimetric sensors. Such devices could, for example, change color to indicate the presence of specific biomarkers in sweat or changes in environmental conditions.

Interdisciplinary Research: The future of this compound research lies at the intersection of multiple scientific disciplines.

Chemistry and Biology: Functionalized derivatives could be developed as fluorescent probes for cellular imaging, allowing researchers to visualize specific ions or biomolecules within living cells.

Materials Science and Environmental Science: Smart polymers based on this compound could be used to create materials for environmental remediation, such as membranes that selectively capture pollutants from water. mdpi.com

By leveraging its adaptable chemical structure, researchers can pave the way for innovative technologies that address challenges in healthcare, electronics, and environmental sustainability.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-bis(phenylazo) resorcinol, and how can reaction efficiency be optimized?

- Methodological Answer : Azo coupling reactions are typically employed using resorcinol and phenyl diazonium salts under acidic conditions (pH 4–6). Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 5 drops per 0.001 mol substrate) enhances coupling efficiency . Purification via recrystallization from ethanol/water mixtures improves yield. Monitor reaction progress using TLC with UV visualization (λ = 254 nm) to confirm azo bond formation.

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- UV-Vis : Characteristic π→π* transitions of azo bonds (~450–500 nm) .

- FTIR : Confirm N=N stretching (~1440–1600 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) .

- NMR : Use DMSO-d₆ to observe aromatic protons (δ 6.5–8.5 ppm) and phenolic –OH (δ 9–10 ppm). For crystallinity, employ X-ray diffraction (SHELX programs for refinement ).

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : It serves as a chromogenic reagent for metal ion detection (e.g., Pb²⁺, Zn²⁺) via spectrophotometry. Prepare a 0.1 mM solution in ethanol, and adjust pH to 6–8 (ammonium acetate buffer) to optimize ligand-metal complexation . Calibrate using standard solutions and measure absorbance at λ_max (e.g., 520 nm for Pb²⁺ complexes).

Advanced Research Questions

Q. How do pH and solvent polarity influence the stability and spectroscopic properties of this compound-metal complexes?

- Methodological Answer : Conduct pH-dependent UV-Vis titrations (pH 2–12) to identify protonation states. In acidic media (pH < 4), the phenolic –OH groups protonate, reducing metal-binding capacity. In basic conditions (pH > 9), deprotonation enhances chelation but may destabilize the azo bond. Solvent polarity studies (e.g., water vs. DMSO) reveal shifts in λ_max due to solvatochromism .

Q. What strategies resolve contradictions in reported stability constants (log K) for this compound-metal complexes?

- Methodological Answer : Discrepancies arise from ionic strength differences, temperature variations, or competing ligands. Standardize conditions:

Q. How can this compound be integrated into electrochemical sensors for environmental monitoring?

- Methodological Answer : Electropolymerize the compound with o-phenylenediamine on gold electrodes to create selective membranes for organic pollutants (e.g., 2,4-dichlorophenoxyacetic acid). Optimize deposition parameters (cyclic voltammetry, 10 cycles at 50 mV/s). Validate selectivity via differential pulse voltammetry against interferents (e.g., benzoic acid) .

Q. What mechanistic insights explain the azo bond cleavage of this compound under oxidative/reductive conditions?

- Methodological Answer : Reductive cleavage (e.g., Na₂S₂O₄) breaks N=N bonds to form amines, monitored by loss of UV-Vis absorbance. Oxidative cleavage (H₂O₂/Fe²⁺) generates nitro derivatives. Use LC-MS to identify intermediates and propose pathways. Kinetic studies (Arrhenius plots) reveal activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.